molecular formula C10H11N3O2 B2484433 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione CAS No. 76097-86-4

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B2484433
CAS No.: 76097-86-4
M. Wt: 205.217
InChI Key: YXTXXHXCYQXDSU-UHFFFAOYSA-N
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Description

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione typically involves the cyclization of appropriate aniline derivatives. One common method starts with the reaction of 2,3-dimethylaniline with glyoxal in the presence of an acid catalyst to form the quinoxaline ring. The resulting intermediate is then subjected to further reactions to introduce the amino group at the 6-position and the carbonyl groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dione derivatives, while reduction can produce hydroxylated quinoxalines.

Scientific Research Applications

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. For instance, as a d-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: Lacks the amino and methyl groups, making it less specific in its biological activity.

    6-Aminoquinoxaline-2,3-dione: Similar structure but without the methyl groups, which may affect its binding affinity and specificity.

    1,4-Dimethylquinoxaline-2,3-dione: Lacks the amino group, which is crucial for its activity as an enzyme inhibitor.

Uniqueness

6-Amino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound for medicinal chemistry research and potential therapeutic applications.

Properties

IUPAC Name

6-amino-1,4-dimethylquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTXXHXCYQXDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N(C(=O)C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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